![molecular formula C15H10ClN3O2S B4615230 2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4615230.png)

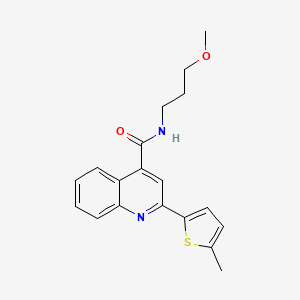

2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles and related derivatives has been extensively studied. A common approach involves the use of amidoximes, nitriles, chloroximes, benzaldehyde, vinyl benzene, and benzamides as starting substrates. These methods are valued for their feasibility, economy, and the ability to compare different reaction conditions to optimize the synthesis process (Synthetic Communications, 2023).

Molecular Structure Analysis

Molecular structure analysis of compounds like "2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide" often involves spectroscopic methods and computational calculations to understand their conformation and reactivity. For instance, studies on similar compounds utilize high-resolution magnetic resonance spectra and ab initio calculations to explore the structural characteristics of the products (Heterocyclic Communications, 1996).

Chemical Reactions and Properties

The chemical reactions involving 1,3,4-oxadiazoles and their derivatives are diverse. One of the most general and applicable methods for synthesizing 2-arylthio-benzazoles, a closely related class, consists of the C–S cross-coupling of 2-mercaptobenzazoles with various electrophilic coupling partners. This method demonstrates the versatile reactivity of such compounds, offering broad substrate scope and high generality (Journal of Sulfur Chemistry, 2018).

Physical Properties Analysis

The physical properties of "2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide" would likely be influenced by its heterocyclic structure, impacting its solubility, melting point, and stability. These properties are essential for understanding the compound's behavior in various environments and potential applications.

Chemical Properties Analysis

Chemically, "2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide" and its analogs exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The presence of the 1,3,4-oxadiazole ring is a key factor contributing to these properties, allowing for hydrogen bond interactions with biomacromolecules (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

Scientific Research Applications

1. Biological and Pharmacological Properties

The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties. Compounds containing this core structure have been extensively explored for their therapeutic potential, including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant activities. For example, oxadiazole derivatives are often investigated for their potential as novel pharmacophores due to their efficacy and reduced toxicity in medicinal applications (Rana, Salahuddin, & Sahu, 2020). This suggests that the specific compound could have significant value in drug discovery and development, particularly for treating various diseases.

2. Material Science and Electronics

Oxadiazole derivatives are also notable in the field of material science, especially in the development of polymers and electronic materials. The presence of the 1,3,4-oxadiazole ring contributes to the electronic properties of materials, making them suitable for applications in electronics and as functional materials in various technologies. For instance, oxadiazole-containing polymers have been synthesized for use in electronics and microelectronics, highlighting their potential in membrane technology and as materials with specific electronic characteristics (Brumǎ, Rusanov, & Belomoina, 2004).

3. Chemical Synthesis and Reactivity

Additionally, the synthetic routes and chemical reactivity of oxadiazole derivatives are of interest for constructing complex molecules with potential applications in various fields, including medicinal chemistry and material science. The methodologies for synthesizing such compounds, including the specific chemical functionalities present in "2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide," could provide insights into novel synthetic strategies and the development of new compounds with enhanced properties (Ibrahim, 2011).

properties

IUPAC Name |

2-chloro-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-11(12)13(20)17-10-7-5-9(6-8-10)14-18-19-15(22)21-14/h1-8H,(H,17,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOCGELARMZZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333728 | |

| Record name | 2-chloro-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

700851-42-9 | |

| Record name | 2-chloro-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)

![methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)

![8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)

![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)

![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)

![3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B4615184.png)

![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)

![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)

![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)

![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)